molecular formula C16H19ClN2O2S3 B2928367 1-[(5-chlorothiophen-2-yl)sulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine CAS No. 2034522-36-4

1-[(5-chlorothiophen-2-yl)sulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine

Cat. No.: B2928367
CAS No.: 2034522-36-4
M. Wt: 402.97
InChI Key: WADJKGFWKSIABB-UHFFFAOYSA-N
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Description

1-[(5-chlorothiophen-2-yl)sulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine (CAS 2034522-36-4) is a synthetic organic compound with the molecular formula C 16 H 19 ClN 2 O 2 S 3 and a molecular weight of 402.98 g/mol . This complex molecule features a piperidine ring centrally linked to both a 5-chlorothiophene-2-sulfonyl group and a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine moiety, a scaffold categorized among thienopyridines—heterocyclic compounds known for their significant pharmacological potential . The specific structural architecture of this compound, particularly the sulfonyl group bridging the heterocyclic systems, makes it a valuable intermediate or building block in medicinal chemistry and drug discovery research. It is primarily utilized in the design and synthesis of novel biologically active molecules, offering researchers a key template for exploring interactions with various biological targets. The compound is supplied with a guaranteed purity of 90% or higher. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

5-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2S3/c17-15-1-2-16(23-15)24(20,21)19-8-3-13(4-9-19)18-7-5-14-12(11-18)6-10-22-14/h1-2,6,10,13H,3-5,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADJKGFWKSIABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-chlorothiophen-2-yl)sulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine typically involves multiple steps, starting with the preparation of the chlorothiophene and thieno[3,2-c]pyridine intermediates. These intermediates are then subjected to sulfonylation and piperidine ring formation under controlled conditions. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-[(5-chlorothiophen-2-yl)sulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorothiophene ring .

Mechanism of Action

The mechanism of action of 1-[(5-chlorothiophen-2-yl)sulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Bioactivity (if known)
1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine C16H16ClN3O2S2 393.9 Piperidine-linked 5-chlorothiophene sulfonyl; thieno[3,2-c]pyridine Not reported Hypothesized P2Y12 inhibition (structural analogy)
Prasugrel C20H20FNO3S 373.4 Cyclopropane-carbonyl; acetate ester Not reported P2Y12 receptor antagonist (IC50 ~ 1 nM)
Clopidogrel Acyl-β-D-glucuronide C24H25ClNO9S 538.0 Glucuronic acid conjugate; thieno[3,2-c]pyridine Not reported Metabolite of clopidogrel
1-(5-Chlorothiophen-2-yl)sulfonylpiperidine-2-carboxylic acid C10H12ClNO4S2 309.8 Piperidine-2-carboxylic acid; 5-chlorothiophene sulfonyl Not reported Intermediate in drug synthesis
4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline C13H14N2S 230.3 Aniline-linked thieno[3,2-c]pyridine Not reported Building block for kinase inhibitors

Key Differences and Implications:

Bioactivity: Prasugrel and clopidogrel derivatives act as ADP receptor antagonists, while the target compound’s sulfonyl group may alter binding kinetics or metabolism. The 4H,5H,6H,7H-thieno[3,2-c]pyridine moiety is critical for prodrug activation in clopidogrel analogs; however, the sulfonyl linkage in the target compound may bypass hepatic activation .

Synthesis: The target compound’s synthesis likely involves coupling a 5-chlorothiophene sulfonyl chloride with a thienopyridine-piperidine intermediate, analogous to methods for methyl 2-[4-chloro-2-(methylsulfanyl)pyrimidin-5-yl] derivatives (e.g., IR peaks at 2183 cm<sup>-1</sup> for -CN and 1672 cm<sup>-1</sup> for C=O) . In contrast, prasugrel’s synthesis emphasizes cyclopropane-carbonyl ester formation, requiring stringent temperature control .

~3.8 for prasugrel) . Thienopyridine derivatives with piperidine substitutions show variable melting points (e.g., 268–287°C for related compounds), suggesting similar thermal stability for the target compound .

Biological Activity

1-[(5-chlorothiophen-2-yl)sulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine is a complex organic compound notable for its unique structural features and potential biological activities. This compound incorporates a piperidine ring, a thiophene moiety, and a thienopyridine fragment, suggesting various pharmacological applications.

Chemical Structure and Properties

The molecular formula for this compound is C21H20ClN3O3S3C_{21}H_{20}ClN_{3}O_{3}S_{3}, with a molecular weight of approximately 512.0882 g/mol. The presence of the chlorothiophenyl group and the sulfonyl functional group enhances its biological activity and reactivity.

Property Value
Molecular FormulaC21H20ClN3O3S3
Molecular Weight512.0882 g/mol
Structural FeaturesPiperidine, Thiophene, Thienopyridine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act by inhibiting enzymes or receptors involved in various disease processes. The exact mechanisms are often elucidated through biochemical and pharmacological studies.

Biological Activities

Research indicates that compounds similar to 1-[(5-chlorothiophen-2-yl)sulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine exhibit several biological activities:

  • Antibacterial Activity : Preliminary studies suggest moderate to strong antibacterial properties against pathogens such as Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including urease and acetylcholinesterase.
  • Antineoplastic Activity : Similar compounds have demonstrated cytotoxic effects in cancer cell lines, indicating potential use in cancer therapy.

Antibacterial Screening

A study assessing the antibacterial activity of synthesized derivatives showed that certain compounds exhibited significant inhibition against Salmonella typhi and Bacillus subtilis, with IC50 values indicating strong efficacy compared to standard drugs .

Enzyme Inhibition Studies

Research has highlighted the compound's potential as an acetylcholinesterase inhibitor. Compounds derived from similar structures displayed IC50 values ranging from 0.63 µM to 6.28 µM against urease .

In Silico Studies

Docking studies have been employed to predict the binding interactions of the compound with target proteins. These computational analyses suggest that the structural characteristics of the compound facilitate effective binding with active sites on enzymes .

Summary of Biological Activities

Activity Type Target/Pathogen IC50 Values
AntibacterialSalmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Enzyme InhibitionUrease0.63 µM - 6.28 µM
AcetylcholinesteraseVaries
AntineoplasticVarious Cancer Cell LinesCytotoxic Effects

Q & A

Basic: What are the recommended synthetic routes for preparing 1-[(5-chlorothiophen-2-yl)sulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine?

Methodological Answer:
The synthesis involves two primary steps:

Sulfonylation of Piperidine : React 5-chlorothiophene-2-sulfonyl chloride with the piperidine precursor under basic conditions (e.g., NaOH in dichlorethane) to introduce the sulfonyl group .

Coupling with Thieno[3,2-c]pyridine : Use a Buchwald-Hartwig amination or nucleophilic substitution to attach the thienopyridine moiety to the piperidine ring. Catalytic systems like Pd(dba)₂ with Xantphos in polar solvents (DMF or THF) are effective for such couplings .
Purification : HPLC (≥98% purity) is recommended, as demonstrated for structurally similar compounds in synthetic protocols .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent integration. For example, the thienopyridine proton environment should show distinct aromatic splitting patterns .
  • Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., ESI-HRMS with <2 ppm error) .
  • Elemental Analysis : Validates stoichiometry (e.g., deviations <0.4% for C, H, N) .
  • HPLC : Assesses purity (≥98% by UV detection at 254 nm) .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for sulfonylation and coupling steps .
  • Machine Learning : Train models on datasets of analogous reactions (e.g., PubChem data ) to predict optimal solvent/catalyst combinations. For example, DMF may enhance reaction rates due to its polar aprotic nature .
  • Feedback Loops : Integrate experimental results (e.g., yields, byproducts) into computational workflows to refine predictions iteratively .

Advanced: What strategies address contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values under standardized assays (e.g., enzyme inhibition at pH 7.4, 37°C) .
  • Structural Analogues : Test derivatives (e.g., replacing 5-chlorothiophene with fluorophenyl groups ) to isolate structure-activity relationships.
  • Statistical Validation : Apply ANOVA to resolve discrepancies caused by variables like solvent purity (>99% vs. 95%) or incubation times .

Advanced: How do solvent choices impact the stability and reactivity of this compound during synthesis?

Methodological Answer:

  • Polar Solvents : DMF or THF stabilizes intermediates via dipole interactions, enhancing coupling reaction yields by 15–20% compared to non-polar solvents .
  • Degradation Studies : Monitor stability in DMSO (common stock solvent) via accelerated aging tests (40°C, 75% RH) with LC-MS to detect hydrolysis byproducts .
  • Solvent-Free Alternatives : Explore mechanochemical synthesis (ball-milling) to reduce solvent waste and improve atom economy .

Advanced: What in silico tools predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (%F >30), blood-brain barrier penetration (logBB <0.3), and CYP450 inhibition risks .
  • Molecular Dynamics : Simulate binding to target receptors (e.g., 5-HT receptors ) to prioritize derivatives with stronger docking scores (ΔG < −8 kcal/mol).

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